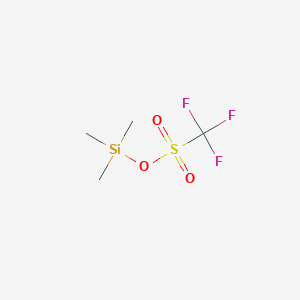

Trimethylsilyl triflate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

trimethylsilyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F3O3SSi/c1-12(2,3)10-11(8,9)4(5,6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVLMFQEYACZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067325 | |

| Record name | Methanesulfonic acid, trifluoro-, trimethylsilyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27607-77-8 | |

| Record name | Trimethylsilyl triflate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27607-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027607778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, trimethylsilyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid, trifluoro-, trimethylsilyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLSILYL TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z84V0CBH9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylsilyl Triflate for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of Trimethylsilyl (B98337) Triflate (TMSOTf), detailing its chemical properties, synthesis, and extensive applications in modern organic synthesis, with a particular focus on its role in drug discovery and development.

Introduction

Trimethylsilyl trifluoromethanesulfonate (B1224126), commonly abbreviated as TMSOTf, is a powerful and versatile reagent in organic chemistry.[1] With the chemical formula C₄H₉F₃O₃SSi, it is an organosilicon compound that functions as a potent silylating agent and a strong Lewis acid catalyst.[2] Its high reactivity and broad utility have established it as an indispensable tool in academic and industrial laboratories for a wide range of chemical transformations, including the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive technical overview of TMSOTf, including its physicochemical properties, synthesis, reaction mechanisms, and key applications, supported by experimental protocols and quantitative data.

Physicochemical and Safety Data

TMSOTf is a colorless to light brown, fuming liquid that is highly sensitive to moisture.[3] It is crucial to handle this reagent under anhydrous conditions to prevent its rapid hydrolysis. The following tables summarize its key physical properties and safety information.

Table 1: Physical and Chemical Properties of Trimethylsilyl Triflate

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉F₃O₃SSi | [3] |

| Molecular Weight | 222.26 g/mol | [3] |

| Boiling Point | 77 °C @ 80 mmHg | [3] |

| Density | 1.228 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.36 | [3] |

| Flash Point | 25 °C (77 °F) | [4] |

| Solubility | Soluble in aliphatic and aromatic hydrocarbons, haloalkanes, and ethers. | |

| Water Solubility | Reacts violently with water. | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR | 0.29 ppm (s, 9H) | [5] |

| ¹³C NMR | Data available | [1] |

| ²⁹Si NMR | Data available | |

| IR (Infrared) Spectroscopy | Data available | [1] |

| Mass Spectrometry | Data available |

Safety and Handling:

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood. It is a flammable liquid and vapor, and it causes severe skin burns and eye damage.[4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when working with this reagent. It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.

Synthesis of this compound

A common and practical method for the preparation of this compound involves the reaction of anhydrous trifluoromethanesulfonic acid with anhydrous trimethylchlorosilane.[5] This method is advantageous as it avoids significant side reactions and allows for the synthesis of high-purity TMSOTf.[5]

Experimental Protocol: Synthesis from Trifluoromethanesulfonic Acid and Trimethylchlorosilane

Materials:

-

Anhydrous trifluoromethanesulfonic acid

-

Anhydrous trimethylchlorosilane

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., three-necked round-bottom flask) equipped with a stirrer and dropping funnel

Procedure:

-

In a reaction vessel under an inert gas atmosphere, add anhydrous trifluoromethanesulfonic acid and anhydrous trimethylchlorosilane. The molar ratio of trifluoromethanesulfonic acid to trimethylchlorosilane is typically between 1:1 and 1:1.5.[5]

-

Stir the reaction mixture at a temperature between 10 °C and 30 °C for 12 hours.[5]

-

After the reaction is complete, perform a reduced-pressure distillation for 1-2 hours.[5]

-

Collect the fraction distilling at 125-135 °C, which is the this compound product.[5]

This method can yield a product with a purity of up to 99.9% and a yield of up to 97.8%.[5]

Mechanism of Action

The remarkable reactivity of TMSOTf stems from its dual functionality as a potent silylating agent and a strong Lewis acid.[1] The trifluoromethanesulfonate (triflate) group is an excellent leaving group, which makes the silicon atom highly electrophilic.

Silylation

TMSOTf is a powerful silylating agent that readily reacts with nucleophiles, such as alcohols, to form trimethylsilyl ethers. This reaction is often used to protect hydroxyl groups during multi-step syntheses.[2]

References

- 1. Applications of TMSOTf in Pharmaceutical and Fine Chemical Synthesis | Aure Chemical [aurechem.com]

- 2. nbinno.com [nbinno.com]

- 3. What is Trimethylsilyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate - Google Patents [patents.google.com]

An In-depth Technical Guide to Trimethylsilyl Triflate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Trimethylsilyl (B98337) triflate (TMS-OTf), also known as trimethylsilyl trifluoromethanesulfonate (B1224126), is a highly versatile and reactive organosilicon compound indispensable in modern organic synthesis.[1][2] Its potent silylating ability and strong Lewis acidic character make it a crucial reagent in academic and industrial laboratories, particularly in the development of pharmaceuticals and fine chemicals.[2][3] This guide provides a comprehensive overview of its core properties, detailed experimental methodologies, and key applications.

Core Properties of Trimethylsilyl Triflate

TMS-OTf is a colorless to pale yellow, moisture-sensitive liquid.[1][4] Its unique structure, consisting of a trimethylsilyl group (TMS) linked to a highly stable and non-coordinating triflate anion, is the source of its remarkable reactivity.[1] The triflate group's electron-withdrawing nature makes the silicon atom exceptionally electrophilic, rendering TMS-OTf a much more powerful silylating agent than its chloride counterpart, trimethylsilyl chloride (TMSCl).[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₄H₉F₃O₃SSi | [1] |

| Molecular Weight | 222.26 g/mol | [6][7][8][9] |

| Appearance | Clear, colorless to slight yellow/light brown fuming liquid | [1][7][8][10] |

| Boiling Point | 140 °C (284 °F) | [9][11] |

| 75-77 °C (167-171 °F) at 13 mmHg | [1] | |

| 45–47 °C (113-117 °F) at 17 mmHg | [10] | |

| Density | 1.225 - 1.29 g/mL at 25 °C | [1][7][9] |

| Refractive Index | n20/D 1.36 | [8][12] |

| Solubility | Soluble in many organic solvents (e.g., dichloromethane (B109758), chloroform, ether, toluene, tetrahydrofuran); Insoluble in water | [1][13] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. Highly reactive towards moisture. | [1][7][11] |

Reactivity and Applications in Organic Synthesis

The high reactivity of TMS-OTf makes it a cornerstone reagent for a multitude of chemical transformations.[1] Its primary roles are as a potent silylating agent and a strong Lewis acid catalyst.[2][5]

Key Applications Include:

-

Protection of Functional Groups: TMS-OTf is widely used to protect sensitive functional groups, particularly alcohols and amines, as their corresponding trimethylsilyl ethers or N-silylated derivatives. This protection strategy is vital in multi-step syntheses.[8][13]

-

Formation of Silyl (B83357) Enol Ethers: It efficiently converts ketones and aldehydes into silyl enol ethers, which are crucial intermediates in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations.[4][14][15]

-

Glycosylation Reactions: In carbohydrate chemistry, TMS-OTf is a key promoter for glycosylation reactions, facilitating the formation of glycosidic bonds in the synthesis of complex oligosaccharides and glycoconjugates, which are often components of drug candidates.[4][15]

-

Lewis Acid Catalysis: As a potent Lewis acid, it catalyzes a wide array of reactions including Friedel-Crafts acylations and alkylations, esterifications, and cyclization reactions.[5][13]

-

Activation of Carbonyl Compounds: TMS-OTf can activate carbonyl groups, ethers, and halides, generating electrophilic intermediates under mild conditions.[2]

The reactivity of TMS-OTf is significantly higher than that of TMSCl. Studies have shown that it can react up to 6.7 × 10⁸ times faster in certain applications, often obviating the need for a catalyst.[16]

Experimental Protocols

Due to its high reactivity and moisture sensitivity, TMS-OTf requires careful handling in an inert atmosphere.[1]

Detailed Methodology: Silylation of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using TMS-OTf.

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (TMS-OTf, 1.1 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N, 1.2 eq) or 2,6-lutidine

-

Inert gas (Argon or Nitrogen)

-

Standard glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere of argon or nitrogen.

-

The primary alcohol (1.0 eq) is dissolved in anhydrous dichloromethane.

-

Triethylamine (1.2 eq) is added to the solution at room temperature. The use of a hindered base like 2,6-lutidine can be advantageous in preventing side reactions.

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

TMS-OTf (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 10-15 minutes.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure silyl ether.

Safety Precautions: TMS-OTf is a corrosive and flammable liquid that reacts violently with water.[3][17][18] It causes severe skin burns and eye damage.[11][17] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[18] In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam for extinction.[19]

Visualizing Chemical Processes with this compound

Diagram 1: General Mechanism of Alcohol Silylation

Caption: Mechanism of alcohol protection using TMS-OTf and a base.

Diagram 2: Experimental Workflow for a TMS-OTf Mediated Reaction

Caption: General workflow for a reaction involving TMS-OTf.

References

- 1. Page loading... [guidechem.com]

- 2. Applications of TMSOTf in Pharmaceutical and Fine Chemical Synthesis | Aure Chemical [aurechem.com]

- 3. Toxicity and Environmental Impact of this compound – What You Should Know | Aure Chemical [aurechem.com]

- 4. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 5. This compound | 27607-77-8 | Benchchem [benchchem.com]

- 6. This compound | C4H9F3O3SSi | CID 65367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(27607-77-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. far-chemical.com [far-chemical.com]

- 10. Trimethylsilyl trifluoromethanesulfonate | 27607-77-8 [chemicalbook.com]

- 11. lifechempharma.com [lifechempharma.com]

- 12. Trimethylsilyl trifluoromethanesulfonate 99 27607-77-8 [sigmaaldrich.com]

- 13. nbinno.com [nbinno.com]

- 14. Trimethylsilyl trifluoromethanesulfonate - Enamine [enamine.net]

- 15. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 16. This compound vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better? | Aure Chemical [aurechem.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

Trimethylsilyl Triflate: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126), commonly abbreviated as TMSOTf, is a powerful and versatile reagent in modern organic synthesis. Its utility stems from its dual nature, acting as both a potent trimethylsilylating agent and a strong Lewis acid catalyst.[1] This technical guide provides an in-depth exploration of the core mechanisms of action of TMSOTf, supported by quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways and workflows.

Core Mechanisms of Action

The reactivity of TMSOTf is rooted in the combination of a sterically accessible silicon atom and the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion.[2] This unique structure allows it to readily activate a wide range of organic substrates, facilitating numerous synthetic transformations.

Lewis Acid Catalysis

As a strong Lewis acid, TMSOTf plays a pivotal role in activating electrophiles. The silicon atom, rendered highly electrophilic by the electron-withdrawing triflate group, readily coordinates to oxygen or other heteroatoms of functional groups such as carbonyls, alcohols, and acetals. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.[1] This mode of action is central to many of its applications, including Friedel-Crafts reactions, glycosylations, and Mukaiyama aldol (B89426) additions.[3][4]

Silylation

TMSOTf is a highly efficient silylating agent, transferring the trimethylsilyl (TMS) group to various nucleophiles, most notably alcohols and enolates.[1] The formation of a stable silicon-oxygen bond is a strong thermodynamic driving force for these reactions.[5] Silylation is a crucial strategy for protecting hydroxyl groups or for generating reactive intermediates such as silyl (B83357) enol ethers.[3]

Key Applications and Mechanisms

Glycosylation Reactions: The Koenigs-Knorr Reaction

TMSOTf has been shown to significantly accelerate the classical Koenigs-Knorr glycosylation reaction, which involves the coupling of a glycosyl halide donor with an alcohol acceptor in the presence of a silver(I) salt promoter.[6]

Mechanism of Action:

The catalytic role of TMSOTf in this reaction is to activate the silver(I) oxide promoter. TMSOTf silylates the oxygen of silver oxide, forming a more reactive species that facilitates the abstraction of the halide from the glycosyl donor. This leads to the formation of a highly reactive oxocarbenium ion intermediate. The alcohol acceptor then attacks this intermediate, leading to the formation of the glycosidic bond. The reaction conditions are mild, maintaining a practically neutral pH while achieving high reaction rates and excellent yields.[6][7]

Signaling Pathway for TMSOTf-Catalyzed Koenigs-Knorr Glycosylation:

Caption: TMSOTf activates the silver oxide promoter, facilitating the formation of a key oxocarbenium ion intermediate in Koenigs-Knorr glycosylation.

Quantitative Data:

| Donor | Acceptor | Ag2O (equiv) | TMSOTf (mol%) | Time | Yield (%) | Reference |

| Per-benzoylated mannosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 3.0 | 20 | 5 min | 99 | [8] |

| Per-benzoylated mannosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 2.0 | 20 | 10 min | 98 | [9] |

| Per-benzoylated mannosyl bromide | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | 3.0 | 25 | 10 min | 99 | [9] |

| Per-benzoylated mannosyl bromide | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | 3.0 | 50 | 20 min | 87 | [8] |

Experimental Protocol: TMSOTf-Catalyzed Koenigs-Knorr Glycosylation

-

Materials: Glycosyl bromide (1.0 equiv), alcohol acceptor (1.2 equiv), silver(I) oxide (2.0-3.0 equiv), trimethylsilyl triflate (10-25 mol%), anhydrous dichloromethane (B109758) (DCM).

-

Procedure:

-

To a stirred solution of the glycosyl bromide and alcohol acceptor in anhydrous DCM at room temperature, add silver(I) oxide.

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Add a solution of TMSOTf in DCM dropwise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove silver salts.

-

Wash the filtrate successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.[8][9]

-

Experimental Workflow for TMSOTf-Catalyzed Koenigs-Knorr Glycosylation:

Caption: A typical experimental workflow for performing a TMSOTf-catalyzed Koenigs-Knorr glycosylation reaction.

Formation of Silyl Enol Ethers

TMSOTf is a highly effective reagent for the synthesis of silyl enol ethers from ketones and aldehydes.[10] Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions.[5]

Mechanism of Action:

In the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et3N), TMSOTf reacts with an enolizable carbonyl compound to generate a silyl enol ether. The base deprotonates the α-carbon of the carbonyl compound to form an enolate, which then attacks the silicon atom of TMSOTf, displacing the triflate anion. The choice of base and reaction conditions can influence the regioselectivity of the reaction, leading to either the kinetic or thermodynamic silyl enol ether.[3]

Reaction Mechanism for Silyl Enol Ether Formation:

Caption: The formation of a silyl enol ether proceeds via a base-mediated enolization followed by silylation with TMSOTf.

Quantitative Data:

| Ketone | Base | Solvent | Yield (%) | Reference |

| α-Tetralone | Triethylamine | Dichloromethane | 81 | |

| Various ketones | Triethylamine | Not specified | Quantitative | [10] |

Experimental Protocol: Synthesis of a Silyl Enol Ether

-

Materials: Ketone (1.0 equiv), triethylamine (2.0 equiv), this compound (1.2 equiv), anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve the ketone and triethylamine in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add TMSOTf dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (e.g., 6 hours), monitoring by TLC.

-

Quench the reaction by adding water.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Experimental Workflow for Silyl Enol Ether Synthesis:

Caption: A generalized experimental workflow for the synthesis of silyl enol ethers using TMSOTf.

Mukaiyama Aldol Reaction

TMSOTf is a highly effective catalyst for the Mukaiyama aldol reaction, which is the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[2] This reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds.

Mechanism of Action:

TMSOTf activates the carbonyl electrophile by coordinating to the carbonyl oxygen, thereby increasing its susceptibility to nucleophilic attack. The silyl enol ether then attacks the activated carbonyl carbon, forming a new carbon-carbon bond. A subsequent workup step removes the silyl group to afford the β-hydroxy carbonyl product. A significant advantage of using TMSOTf is its ability to promote a one-pot reaction where the silyl enol ether is generated in situ from a ketone in the presence of a base, and then immediately reacts with an aldehyde also activated by TMSOTf.[9]

Reaction Mechanism for the One-Pot Mukaiyama Aldol Reaction:

Caption: The one-pot Mukaiyama aldol reaction involves the in situ formation of a silyl enol ether followed by its TMSOTf-catalyzed addition to an aldehyde.

Quantitative Data:

| Ketone | Aldehyde (as Dimethyl Acetal) | Base | Yield (%) | Reference |

| Acetophenone | Benzaldehyde dimethyl acetal (B89532) | i-Pr2NEt | 95 | [3] |

| 4'-Methoxyacetophenone | Benzaldehyde dimethyl acetal | i-Pr2NEt | 93 | [3] |

| 2'-Acetonaphthone | Benzaldehyde dimethyl acetal | i-Pr2NEt | 94 | [3] |

| Acetophenone | Acetaldehyde dimethyl acetal | i-Pr2NEt | 92 | [3] |

Experimental Protocol: One-Pot Mukaiyama Aldol-Type Addition

-

Materials: Ketone (1.0 equiv), diisopropylethylamine (i-Pr2NEt, 1.2 equiv), this compound (1.2 equiv), aldehyde dimethyl acetal (1.4 equiv), anhydrous dichloromethane (DCM).

-

Procedure:

-

To a flame-dried round-bottomed flask under an inert atmosphere, add anhydrous DCM.

-

Cool the flask in an ice bath and sequentially add the ketone, i-Pr2NEt, and TMSOTf.

-

Stir the mixture for a short period (e.g., 15 minutes) to allow for the in situ formation of the silyl enol ether.

-

Add the aldehyde dimethyl acetal to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for the required time (e.g., 2 hours), monitoring the reaction by TLC.

-

Upon completion, quench the reaction (e.g., with pyridine (B92270) or by filtering through a plug of silica gel with ether).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[3]

-

Experimental Workflow for One-Pot Mukaiyama Aldol Reaction:

Caption: Workflow for a one-pot Mukaiyama aldol-type addition using TMSOTf for both in situ silyl enol ether formation and aldehyde activation.

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a unique combination of strong Lewis acidity and potent silylating ability. Its mechanism of action, centered on the activation of electrophiles and the formation of key reactive intermediates, enables a broad spectrum of synthetic transformations. This guide has provided a detailed overview of its role in key reactions, supported by quantitative data, explicit protocols, and clear visual diagrams, to aid researchers in the effective application of this versatile reagent.

References

- 1. Preparation of β-Hydroxyketones (Aldols) from the Alkylation of O-Silyl Aryl Cyanohydrins with Epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. Mukaiyama Aldol Addition [organic-chemistry.org]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf [organic-chemistry.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]

The Synthesis of Trimethylsilyl Triflate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl (B98337) triflate (TMSOTf), with the chemical formula (CH₃)₃SiO₃SCF₃, is a powerful and versatile reagent in modern organic synthesis.[1][2] As a highly electrophilic silylating agent, it is significantly more reactive than its chloride counterpart, trimethylsilyl chloride (TMSCl).[1] This colorless, moisture-sensitive liquid is widely employed as a catalyst and silylating agent in a multitude of chemical transformations.[2][3] Its applications range from the formation of silyl (B83357) enol ethers and the protection of alcohols to facilitating aldol-type condensations, glycosylations, and cyclization reactions.[1][3] This guide provides an in-depth overview of the primary synthetic routes to trimethylsilyl triflate, complete with detailed experimental protocols, comparative data, and a visualization of the reaction pathways.

Core Synthesis Methodologies

The preparation of this compound predominantly involves the reaction of a trifluoromethanesulfonic acid source with a trimethylsilylating agent. The two most prevalent methods are the direct reaction of trifluoromethanesulfonic acid with a trimethylsilyl halide and the reaction of a trifluoromethanesulfonate (B1224126) salt with a trimethylsilyl halide.

Method 1: Reaction of Trifluoromethanesulfonic Acid with Trimethylchlorosilane

A straightforward and high-yielding method for the synthesis of this compound involves the direct reaction of anhydrous trifluoromethanesulfonic acid with anhydrous trimethylchlorosilane.[4] This reaction proceeds under an inert atmosphere to prevent hydrolysis of the product.[1][4] The key advantage of this method is the absence of significant side reactions, leading to a product of high purity and yield.[4]

Method 2: Reaction of a Trifluoromethanesulfonate Salt with a Silylating Agent

An alternative approach utilizes a trifluoromethanesulfonate salt, such as potassium trifluoromethanesulfonate, which reacts with a silylating agent like trimethylchlorosilane.[5] This method can also produce high-purity this compound and offers an alternative when handling the highly corrosive trifluoromethanesulfonic acid is less desirable.[5]

Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data for the primary synthesis methods of this compound, allowing for easy comparison of reaction conditions, yields, and product purity.

| Method | Reactants | Molar Ratio (Acid/Salt : Silylating Agent) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | Anhydrous Trifluoromethanesulfonic Acid, Anhydrous Trimethylchlorosilane | 1:1 to 1:1.5 | 10 - 30 | 12 | up to 97.8 | up to 99.9 | [4] |

| 2 | Trifluoromethanesulfonate Salt (e.g., CF₃SO₃K), Silylating Agent (e.g., TMSCl) | 1:1.5 to 1:4 | -15 to 40 | 1 - 10 | Not explicitly stated, but high | > 99.9 | [5] |

Experimental Protocols

Method 1: Synthesis from Trifluoromethanesulfonic Acid and Trimethylchlorosilane[4]

Materials:

-

Anhydrous trifluoromethanesulfonic acid

-

Anhydrous trimethylchlorosilane

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel equipped with a stirrer and inert gas inlet/outlet

Procedure:

-

To a reaction vessel under an inert gas atmosphere, add anhydrous trifluoromethanesulfonic acid and anhydrous trimethylchlorosilane in a molar ratio between 1:1 and 1:1.5.

-

Stir the reaction mixture at a temperature between 10-30 °C for 12 hours.

-

After the reaction is complete, perform a reduced pressure distillation of the mixture for 1-2 hours.

-

Collect the distillate at a temperature of 125-135 °C. This fraction is the this compound product.

Example Embodiment:

-

1 mole of trifluoromethanesulfonic acid and 1 mole of trimethylchlorosilane were added to a reaction vessel.

-

The mixture was stirred for 12 hours at 20 °C under an argon shield.

-

Subsequent reduced pressure distillation yielded the product at 130 °C with a yield of 96.5% and a purity of 99.4%.[4]

Method 2: Synthesis from a Trifluoromethanesulfonate Salt and a Silylating Agent[5]

Materials:

-

Trifluoromethanesulfonate salt (e.g., CF₃SO₃M, where M is Li, Na, or K)

-

Silylating agent (e.g., TMSX, where X is Cl, Br, or I)

-

Reflux condenser with a calcium chloride tube

Procedure:

-

Add the trifluoromethanesulfonate salt to the silylating agent in a molar ratio of 1:1.5 to 1:4.

-

Maintain the reaction temperature between -15 °C and 40 °C.

-

Equip the reaction vessel with a reflux condenser fitted with a calcium chloride drying tube.

-

Stir the reaction mixture for 1-10 hours.

-

After the reaction, rectify the mixture and collect the product that distills at 135 °C - 145 °C.

Synthesis Pathways

The following diagrams illustrate the chemical transformations involved in the primary synthesis routes of this compound.

Caption: Synthesis of TMSOTf from Trifluoromethanesulfonic Acid.

Caption: Synthesis of TMSOTf from a Trifluoromethanesulfonate Salt.

Conclusion

The synthesis of this compound is well-established, with reliable and high-yielding protocols available to the research and industrial communities. The choice between the direct reaction of trifluoromethanesulfonic acid and the use of a trifluoromethanesulfonate salt will depend on factors such as the availability and handling considerations of the starting materials. Both methods, when carried out under anhydrous conditions, provide a high-purity product that is essential for a wide array of applications in organic chemistry, particularly in the development of novel pharmaceuticals and complex molecules. The detailed protocols and comparative data presented in this guide are intended to support researchers in the efficient and safe synthesis of this invaluable reagent.

References

- 1. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 2. Trimethylsilyl Trifluoromethanesulfonate: A Versatile Reagent in Modern Organic Synthesis_Chemicalbook [chemicalbook.com]

- 3. Trimethylsilyl trifluoromethanesulfonate - Enamine [enamine.net]

- 4. CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate - Google Patents [patents.google.com]

- 5. CN102911196A - Preparation method of trifluoromethanesulfonic acid trimethylsilyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Fundamental Reactions Involving Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful and versatile reagent in modern organic synthesis, prized for its dual role as a potent Lewis acid and an efficient silylating agent.[1] Its high reactivity, stemming from the combination of a hard silicon center and a highly nucleofugal triflate group, enables a wide array of chemical transformations under mild conditions. This technical guide provides an in-depth overview of the fundamental reactions involving TMSOTf, with a focus on its applications in areas relevant to pharmaceutical and fine chemical synthesis. Key reaction classes, including silylations, glycosylations, carbonyl activations, and protection/deprotection strategies, are discussed in detail. This document aims to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its practical application in the laboratory.

Introduction: The Dual Nature of TMSOTf

Trimethylsilyl trifluoromethanesulfonate is a colorless, moisture-sensitive liquid that has become an indispensable tool for synthetic chemists.[2] Its utility lies in its ability to act as both a strong silylating agent and a powerful Lewis acid catalyst.[1]

As a silylating agent , TMSOTf readily transfers a trimethylsilyl (TMS) group to various heteroatoms, most notably oxygen. This process is often used to protect hydroxyl groups or to generate reactive intermediates such as silyl (B83357) enol ethers. The driving force for these reactions is the formation of the strong silicon-oxygen bond.

As a Lewis acid , the silicon atom in TMSOTf can coordinate to oxygen or other Lewis basic sites in a substrate, thereby activating it towards nucleophilic attack. This catalytic activity is central to a wide range of transformations, including glycosylations, Mukaiyama aldol (B89426) reactions, and Friedel-Crafts reactions. The triflate anion (TfO⁻) is an excellent leaving group, which further enhances the reactivity of TMSOTf.

Silylation Reactions

One of the most fundamental applications of TMSOTf is in the silylation of alcohols and other protic functional groups. This reaction is widely used for the protection of hydroxyl groups during multi-step syntheses. TMSOTf is a highly effective silylating agent, often reacting more rapidly and under milder conditions than trimethylsilyl chloride (TMSCl).[3]

Silylation of Alcohols

The silylation of alcohols with TMSOTf is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or 2,6-lutidine, to neutralize the triflic acid (TfOH) byproduct.[3] The reaction is generally fast and high-yielding.

Quantitative Data for Silylation of Alcohols with HMDS Catalyzed by TMSOTf [4][5]

| Entry | Alcohol Substrate | Silylating Agent | Catalyst | Solvent | Time (h) | Yield (%) | Cite |

| 1 | n-Octanol | HMDS | TMSOTf (cat.) | Toluene | 8 | 96 | [5][6] |

| 2 | Benzyl alcohol | HMDS | TMSOTf (cat.) | Toluene | 5 | 95 | [5][6] |

| 3 | Cyclohexanol | HMDS | TMSOTf (cat.) | Toluene | 12 | 95 | [5][6] |

| 4 | Phenol | HMDS | TMSOTf (cat.) | Toluene | 10 | 87 | [5][6] |

| 5 | Methyl α-D-glucopyranoside | HMDS | TMSOTf (cat.) | CH₂Cl₂ | 1 | 96 | [4] |

| 6 | p-Tolyl 1-thio-β-D-glucopyranoside | HMDS | TMSOTf (cat.) | CH₂Cl₂ | 1 | 97 | [4] |

Formation of Silyl Enol Ethers

Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions. TMSOTf, in combination with a hindered base like triethylamine, is a highly effective reagent for the regioselective synthesis of silyl enol ethers from ketones and aldehydes.[7] The reaction proceeds rapidly, often at low temperatures, and can provide high yields of either the kinetic or thermodynamic silyl enol ether depending on the reaction conditions.

Quantitative Data for Synthesis of Silyl Enol Ethers

| Entry | Ketone Substrate | Base | Solvent | Time (h) | Yield (%) | Cite |

| 1 | α-Tetralone | Et₃N | CH₂Cl₂ | 6 | 81 | [8] |

| 2 | Acetophenone | Et₃N | CH₂Cl₂ | - | Quantitative | [1][7] |

| 3 | Cyclohexanone | Et₃N | CH₂Cl₂ | - | Quantitative | [1][7] |

Experimental Protocol: Synthesis of (3,4-dihydronaphthalen-1-yloxy)(trimethyl)silane[8]

-

Reaction Setup: A solution of triethylamine (0.95 mL, 6.8 mmol) and α-tetralone (0.5 g, 3.4 mmol) in dichloromethane (B109758) (14 mL) is prepared in a round-bottom flask.

-

Addition of TMSOTf: The solution is cooled in an ice bath, and trimethylsilyl triflate (0.74 mL, 4.1 mmol) is added dropwise.

-

Reaction: The mixture is stirred at room temperature for 6 hours.

-

Workup: Water (20 mL) is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with dichloromethane (10 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography (hexane:ethyl acetate (B1210297) = 9:1) to afford the desired silyl enol ether.

Glycosylation Reactions

The synthesis of oligosaccharides and glycoconjugates is a cornerstone of medicinal chemistry and chemical biology. TMSOTf is a widely used promoter for a variety of glycosylation reactions, most notably the Koenigs-Knorr reaction and its modifications.[3][9] It serves to activate glycosyl donors, facilitating their coupling with glycosyl acceptors.

TMSOTf-Catalyzed Koenigs-Knorr Glycosylation

In the classical Koenigs-Knorr reaction, a glycosyl halide is coupled with an alcohol in the presence of a silver salt promoter. The addition of catalytic amounts of TMSOTf can dramatically accelerate this reaction, allowing for milder conditions and higher yields.[3][9] The reaction is believed to proceed through a cooperative mechanism where TMSOTf activates the silver salt promoter.[3]

Quantitative Data for TMSOTf-Catalyzed Koenigs-Knorr Glycosylation [3][9]

| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter System | Time | Yield (%) | Cite |

| 1 | Per-benzoylated mannosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Ag₂O (2 equiv), TMSOTf (20 mol%) | 10 min | 99 | [3][9] |

| 2 | Per-benzoylated glucosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Ag₂O (3 equiv), TMSOTf (25 mol%) | 10 min | 99 | [3][9] |

| 3 | Per-benzylated galactosyl bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Ag₂O (2 equiv), TMSOTf (10 mol%) | 10 min | 90 | [3][9] |

| 4 | Per-benzoylated mannosyl bromide | Cholesterol | Ag₂O (2 equiv), TMSOTf (20 mol%) | 10 min | 96 | [3][9] |

Experimental Protocol: TMSOTf-Catalyzed Koenigs-Knorr Glycosylation[3][9]

-

Preparation of Glycosyl Bromide: The glycosyl bromide donor is freshly prepared from the corresponding thioglycoside by reaction with bromine.

-

Reaction Setup: To a stirred suspension of the glycosyl acceptor (1.0 equiv), silver(I) oxide (2.0 equiv), and activated molecular sieves in anhydrous dichloromethane at room temperature is added a solution of the freshly prepared glycosyl bromide (1.2 equiv) in dichloromethane.

-

Initiation of Reaction: A solution of TMSOTf (0.2 equiv) in dichloromethane is added dropwise to the reaction mixture.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

Purification: The residue is purified by silica gel column chromatography to afford the desired disaccharide.

Carbonyl Activation: The Mukaiyama Aldol Reaction

TMSOTf is a highly effective catalyst for the Mukaiyama aldol reaction, a carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound.[10][11] In this reaction, TMSOTf acts as a Lewis acid to activate the carbonyl electrophile, facilitating the nucleophilic attack of the silyl enol ether. A key advantage of using TMSOTf is the ability to perform a one-pot reaction where the silyl enol ether is generated in situ from a ketone, followed by the aldol addition.[10][11]

Quantitative Data for One-Pot Mukaiyama Aldol Reaction [10][11]

| Entry | Ketone | Aldehyde/Acetal (B89532) | Base | Yield (%) | Cite |

| 1 | Acetophenone | Benzaldehyde dimethyl acetal | i-Pr₂NEt | 95 | [10][11] |

| 2 | Propiophenone | Benzaldehyde dimethyl acetal | i-Pr₂NEt | 92 | [10][11] |

| 3 | S-Ethyl thioacetate | Benzaldehyde dimethyl acetal | i-Pr₂NEt | 91 | [10][11] |

| 4 | Acetone | Benzaldehyde | i-Pr₂NEt | 85 | [10][11] |

Experimental Protocol: One-Pot Enol Silane Formation-Mukaiyama Aldol Addition[10][11]

-

Reaction Setup: To a solution of the ketone (1.0 equiv) and an amine base such as diisopropylethylamine (1.2 equiv) in an anhydrous solvent like dichloromethane is added the aldehyde or acetal (1.1 equiv).

-

Addition of TMSOTf: The mixture is cooled to the desired temperature (e.g., -78 °C or 0 °C), and trimethylsilyl trifluoromethanesulfonate (1.2 equiv) is added dropwise.

-

Reaction: The reaction is stirred at the same temperature until completion, as monitored by TLC.

-

Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried, concentrated, and the crude product is purified by flash column chromatography.

Protecting Group Chemistry

TMSOTf is also a valuable reagent in the context of protecting group chemistry, both for the introduction and removal of certain protecting groups.

Deprotection of Boc-Protected Amines

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. While typically removed under acidic conditions (e.g., with TFA or HCl), these methods can be harsh for sensitive substrates. A milder alternative involves the use of TMSOTf in the presence of a hindered base like 2,6-lutidine.[12] This method is particularly useful when other acid-labile protecting groups are present in the molecule.

Experimental Protocol: Boc Deprotection with TMSOTf and 2,6-Lutidine [12]

-

Reaction Setup: The Boc-protected amine is dissolved in an anhydrous solvent such as dichloromethane.

-

Addition of Reagents: 2,6-Lutidine is added, followed by the dropwise addition of TMSOTf at a low temperature (e.g., 0 °C).

-

Reaction: The reaction mixture is stirred at room temperature until the deprotection is complete, as monitored by TLC.

-

Workup: The reaction is quenched by the addition of methanol, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified as necessary, often by column chromatography or crystallization.

Friedel-Crafts and Related Reactions

As a potent Lewis acid, TMSOTf can catalyze Friedel-Crafts reactions, which are important for the formation of carbon-carbon bonds to aromatic rings. It can promote both alkylation and acylation reactions, often under milder conditions than traditional Lewis acids like AlCl₃.

Quantitative Data for Friedel-Crafts Type Reactions

| Entry | Aromatic Substrate | Acylating/Alkylating Agent | Catalyst | Yield (%) | Cite |

| 1 | Anisole | Acetic anhydride | TfOH (generated from TMSOTf hydrolysis) | High | |

| 2 | Toluene | Benzoic anhydride | TfOH | High | |

| 3 | Indole | Aldehyde | TMSOTf/Trialkylamine | High | [13] |

Conclusion

Trimethylsilyl trifluoromethanesulfonate is a uniquely versatile and powerful reagent in organic synthesis. Its ability to function as both a potent silylating agent and a strong Lewis acid catalyst allows it to mediate a broad spectrum of fundamental organic reactions. From the protection of alcohols and the formation of key synthetic intermediates like silyl enol ethers to the catalysis of complex carbon-carbon bond-forming reactions such as glycosylations and Mukaiyama aldol additions, TMSOTf offers synthetic chemists a powerful tool to construct complex molecules with high efficiency and selectivity. The mild reaction conditions often associated with TMSOTf-mediated transformations make it particularly valuable in the synthesis of sensitive and complex molecules, including pharmaceuticals and natural products. A thorough understanding of its reactivity and the availability of robust experimental protocols are essential for leveraging the full potential of this important reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

- 9. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

The Role of Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) as a Potent Lewis Acid Catalyst in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126), commonly abbreviated as TMSOTf, has emerged as a powerhouse in the realm of organic synthesis, primarily owing to its exceptional Lewis acidic character. Its versatility and high reactivity have established it as an indispensable tool for a myriad of chemical transformations, ranging from classical glycosylations and aldol (B89426) reactions to the construction of complex heterocyclic frameworks. This technical guide provides a comprehensive overview of the applications of TMSOTf as a Lewis acid catalyst, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic pathways.

Core Properties and Reactivity

TMSOTf, with the chemical formula (CH₃)₃SiOSO₂CF₃, is a colorless and moisture-sensitive liquid.[1] Its potent Lewis acidity stems from the highly electron-withdrawing trifluoromethanesulfonyl (triflate) group, which renders the silicon atom exceptionally electrophilic. This high electrophilicity allows TMSOTf to activate a wide range of functional groups, including carbonyls, alcohols, and acetals, thereby facilitating nucleophilic attack and the formation of new chemical bonds.[2] TMSOTf is known to be more electrophilic than trimethylsilyl chloride (TMSCl).[1]

Key Applications in Organic Synthesis

The utility of TMSOTf as a Lewis acid catalyst spans a broad spectrum of organic reactions, proving instrumental in the synthesis of complex molecules and pharmaceutical intermediates.

Glycosylation Reactions

TMSOTf is a widely employed catalyst in glycosylation reactions, most notably in the Koenigs-Knorr reaction and its modifications. It significantly accelerates the rate of glycosidic bond formation under mild conditions.[3] In a typical reaction, TMSOTf activates a glycosyl donor, facilitating its coupling with a glycosyl acceptor.

Quantitative Data for TMSOTf-Catalyzed Glycosylation:

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Time | Yield (%) | Reference |

| Per-benzoylated α-bromide | Secondary 2-OH acceptor | 2 equiv. Ag₂O, 20 mol% TMSOTf | 10 min | 98 | |

| Per-benzoylated α-bromide | 3-OH acceptor | 3 equiv. Ag₂O, 25 mol% TMSOTf | < 10 min | 99 | |

| Per-benzoylated α-bromide | 4-OH acceptor | 3 equiv. Ag₂O, 25 mol% TMSOTf | < 10 min | 99 | |

| Per-benzylated galactosyl donor | - | 10 mol% TMSOTf | swift | 90 |

Experimental Protocol: General Procedure for TMSOTf-Catalyzed Glycosylation

To a solution of the glycosyl donor (1.0 equiv) and glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere is added silver(I) oxide (2.0 equiv). Trimethylsilyl trifluoromethanesulfonate (0.2 equiv) is then added dropwise. The reaction mixture is stirred at this temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with triethylamine, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography to afford the desired glycoside.

Reaction Mechanism: TMSOTf-Catalyzed Koenigs-Knorr Glycosylation

The mechanism involves the initial activation of the glycosyl bromide by silver oxide, followed by the crucial role of TMSOTf in facilitating the departure of the bromide leaving group to form a reactive oxocarbenium ion intermediate. This intermediate is then attacked by the glycosyl acceptor to form the glycosidic bond.

Caption: TMSOTf-catalyzed Koenigs-Knorr glycosylation pathway.

Aldol and Mukaiyama Aldol Reactions

TMSOTf is a highly effective catalyst for Mukaiyama aldol reactions, where a silyl (B83357) enol ether reacts with a carbonyl compound.[4] A significant advantage of using TMSOTf is the ability to perform a one-pot reaction where the silyl enol ether is generated in situ from a ketone or ester, followed by the aldol addition.[4]

Quantitative Data for TMSOTf-Mediated Mukaiyama-Type Aldol Addition to Dimethyl Acetals:

| Nucleophile | Electrophile (Acetal) | Yield (%) | Reference |

| Acetophenone | Benzaldehyde dimethyl acetal (B89532) | 95 | [4] |

| Propiophenone | Benzaldehyde dimethyl acetal | 94 | [4] |

| Acetone | Benzaldehyde dimethyl acetal | 78 | [4] |

| Ethyl acetate | Benzaldehyde dimethyl acetal | 55 | [4] |

Experimental Protocol: One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition

To a stirred solution of the ketone (1.0 equiv) and a hindered amine base (e.g., diisopropylethylamine, 1.2 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere, TMSOTf (1.2 equiv) is added dropwise. After stirring for 15 minutes, the dimethyl acetal (1.4 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction mixture is then filtered through a plug of silica (B1680970) gel with diethyl ether, and the solvent is removed by rotary evaporation to yield the crude product, which can be further purified by chromatography.[5]

Reaction Workflow: One-Pot Mukaiyama Aldol Reaction

This workflow illustrates the streamlined process of generating the nucleophile and performing the aldol addition in a single reaction vessel.

Caption: Workflow for one-pot Mukaiyama aldol-type addition.

Synthesis of Heterocycles

TMSOTf has proven to be a valuable catalyst in the synthesis of various heterocyclic compounds, including imidazoles and furans.

A notable application is the TMSOTf-catalyzed synthesis of trisubstituted imidazoles from 1,2-diketones, aldehydes, and a nitrogen source like hexamethyldisilazane (B44280) (HMDS) under microwave irradiation and solvent-free conditions.[6] This method offers advantages such as mild reaction conditions, broad substrate scope, and high yields.[6]

Quantitative Data for TMSOTf-Catalyzed Imidazole (B134444) Synthesis:

| 1,2-Diketone | Aldehyde | Yield (%) | Reference |

| Benzil | Benzaldehyde | 98 | [6] |

| Benzil | 4-Chlorobenzaldehyde | 95 | [6] |

| Benzil | 4-Nitrobenzaldehyde | 92 | [6] |

| 4,4'-Dimethoxybenzil | 2,4-Difluorobenzaldehyde | 93 | [6] |

Plausible Mechanism for Imidazole Formation

The proposed mechanism involves the initial activation of the aldehyde by TMSOTf, followed by a series of nucleophilic additions, cyclization, and aromatization steps to furnish the imidazole ring.

Caption: Proposed mechanism for TMSOTf-catalyzed imidazole synthesis.

TMSOTf, in the presence of a base like triethylamine, promotes a one-pot synthesis of 2-methylfurans from 3-(trialkylsilyl)propargyl acetates and ketones.[7] This reaction proceeds through an alkylation-cyclization-desilylation sequence.[7]

Quantitative Data for TMSOTf-Promoted Furan Synthesis:

| Ketone | 3-(Trimethylsilyl)propargyl acetate | Yield (%) | Reference |

| Acetophenone | Propargyl acetate | 86 | [7] |

| Cyclohexanone | Propargyl acetate | 75 | [7] |

| 2-Butanone | Propargyl acetate | 68 | [7] |

Proposed Reaction Pathway for Furan Synthesis

The reaction is believed to proceed via the in situ formation of a silyl enol ether from the ketone, which then undergoes alkylation with the propargyl acetate. The resulting intermediate then cyclizes and desilylates, likely promoted by triflic acid generated in situ, to yield the furan.[7]

Caption: Pathway for the one-pot synthesis of 2-methylfurans.

Friedel-Crafts and Related Reactions

TMSOTf can facilitate Friedel-Crafts type reactions, such as the addition of indoles to aldehydes.[3] In the presence of a trialkylamine, TMSOTf promotes the formation of 3-(1-silyloxyalkyl)indoles.[3]

Cycloaddition Reactions

TMSOTf has been shown to mediate cycloaddition reactions, for instance, a [4+3] cycloaddition has been reported where TMSOTf is used in catalytic amounts.[8] It also promotes the reaction between N-alkenyloxazolidin-2-ones and activated nitrones to give 5-azaisoxazolidines.[9]

Protection and Deprotection Chemistry

Beyond its catalytic role, TMSOTf is a powerful silylating agent for the protection of alcohols.[1] It is also used in the deprotection of certain protecting groups, such as Boc-protected amines.[10]

Comparison with Other Lewis Acids

TMSOTf is often compared to other common Lewis acids like scandium triflate (Sc(OTf)₃) and boron trifluoride etherate (BF₃·OEt₂). In some instances, TMSOTf shows superior catalytic activity. For example, in the synthesis of trisubstituted imidazoles, TMSOTf gave a significantly higher yield (98%) compared to Sc(OTf)₃ (50%).[4] Interestingly, a synergistic effect has been observed when TMSOTf is combined with BF₃·OEt₂, forming a more powerful Lewis acid, BF₂OTf·OEt₂.[11][12]

Safety and Handling

TMSOTf is a flammable, corrosive, and moisture-sensitive liquid that reacts violently with water.[11][13] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.[14] It is crucial to keep the reagent away from heat, sparks, and open flames.[14] Containers should be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place.[15]

Conclusion

Trimethylsilyl trifluoromethanesulfonate is a remarkably versatile and powerful Lewis acid catalyst with a broad range of applications in modern organic synthesis. Its ability to activate a variety of functional groups under mild conditions has made it an invaluable tool for the construction of complex molecular architectures, including glycosides, polyketides, and diverse heterocyclic systems. For researchers and professionals in drug development, a thorough understanding of the reactivity, scope, and handling of TMSOTf is essential for leveraging its full potential in the design and execution of efficient and innovative synthetic strategies.

References

- 1. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 2. research.universityofgalway.ie [research.universityofgalway.ie]

- 3. TMSOTf‐Catalysed Synthesis of 2,4,5‐Trisubstituted Imidazoles from Vinyl Azides and Nitriles [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. BF3·OEt2 and TMSOTf: A synergistic combination of Lewis acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. BF3.OEt2 and TMSOTf: A synergistic combination of Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals [organic-chemistry.org]

Theoretical Insights into Trimethylsilyl Triflate: A Technical Guide for Researchers

Abstract

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful and versatile reagent and catalyst in modern organic synthesis, renowned for its strong Lewis acidity and silylating capabilities. Its efficacy in a multitude of chemical transformations, including glycosylations, aldol (B89426) reactions, and the formation of silyl (B83357) enol ethers, has made it indispensable in the synthesis of complex molecules and active pharmaceutical ingredients. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the structural, electronic, and reactive properties of TMSOTf. By summarizing key quantitative data, detailing computational methodologies, and visualizing reaction pathways, this document aims to equip researchers with a robust theoretical understanding to inform experimental design and application.

Introduction

Trimethylsilyl triflate, with the chemical formula (CH₃)₃SiO₃SCF₃, is a highly reactive organosilicon compound.[1] Its remarkable electrophilicity, significantly greater than that of trimethylsilyl chloride, stems from the potent electron-withdrawing trifluoromethanesulfonyl (triflate) group.[1] This inherent reactivity makes TMSOTf a potent catalyst for reactions proceeding through oxocarbenium ion intermediates and an efficient reagent for the silylation of alcohols and the formation of silyl enol ethers.[1][2] Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the nuanced mechanistic details of TMSOTf-mediated reactions and in rationalizing its structural characteristics.[3] This guide synthesizes the findings of these theoretical investigations to provide a comprehensive overview for the scientific community.

Molecular Structure and Properties

The precise molecular geometry of TMSOTf has been a subject of detailed computational and experimental investigation. Gas-phase electron diffraction (GED) studies, augmented by ab initio (MP2) and DFT calculations, have provided a comprehensive picture of its structure.[3] These studies indicate that TMSOTf predominantly exists in a single gauche conformation as a result of rotation about the O–S bond.[3] A key stereoelectronic interaction, the anomeric effect, specifically the hyperconjugation from a lone pair on the oxygen atom to the antibonding orbital of the C–S bond (lpπ[O]→σ*[C–S]), is responsible for the stability of this conformation.[3]

Quantitative Geometric Parameters

The following table summarizes the bond lengths and angles of this compound as determined by experimental (GED) and computational (DFT and MP2) methods.[3] This quantitative data is crucial for constructing accurate molecular models and for understanding the steric and electronic environment of the molecule.

| Parameter | Bond/Angle | GED | MP2/6-31G(d) | B3LYP/6-31G(d) |

| Bond Lengths (Å) | ||||

| S=O | 1.415 | 1.444 | 1.455 | |

| S-O | 1.554 | 1.621 | 1.637 | |

| S-C | 1.825 | 1.865 | 1.884 | |

| C-F | 1.332 | 1.341 | 1.350 | |

| Si-O | 1.731 | 1.761 | 1.792 | |

| Si-C | 1.848 | 1.859 | 1.875 | |

| **Bond Angles (°) ** | ||||

| O=S=O | 122.5 | 122.4 | 122.1 | |

| O=S-O | 105.8 | 104.9 | 104.8 | |

| O=S-C | 109.1 | 109.2 | 109.2 | |

| O-S-C | 100.2 | 101.4 | 101.7 | |

| S-O-Si | 134.4 | 138.8 | 138.1 | |

| O-Si-C | 105.7 | 106.6 | 106.0 | |

| C-Si-C | 112.8 | 112.0 | 112.5 |

Theoretical Analysis of Key Reaction Mechanisms

TMSOTf's utility in organic synthesis is centered on its role as a potent Lewis acid and silylating agent. Computational studies have provided significant insights into the mechanisms of these reactions, which are visualized below.

Silylation of Alcohols

TMSOTf is a highly effective reagent for the silylation of alcohols, a common protecting group strategy.[1] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the generated triflic acid.[1] The generally accepted mechanism involves the activation of the alcohol by TMSOTf.

A postulated catalytic cycle for the silylation of alcohols using hexamethyldisilazane (B44280) (HMDS) catalyzed by TMSOTf suggests the initial formation of an activated complex between TMSOTf and HMDS.[4]

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of C-C bond formation, involving the addition of a silyl enol ether to a carbonyl compound, typically catalyzed by a Lewis acid.[5] TMSOTf is a highly effective catalyst for this transformation, activating the carbonyl electrophile.[6] A key advantage of using TMSOTf is the ability to perform a one-pot reaction where the silyl enol ether is generated in situ from a ketone, followed by the aldol addition to an acetal (B89532) (which serves as an aldehyde equivalent).[7]

Theoretical studies suggest that the reaction proceeds via an acyclic transition state, which influences the stereochemical outcome of the addition.[6]

Computational Methodologies

The theoretical insights presented in this guide are the result of rigorous computational chemistry techniques. Understanding these methods is crucial for evaluating the reliability of the data and for designing future theoretical studies.

General Protocols for Geometric Optimization and Energy Calculation

A common workflow for the theoretical study of a molecule like TMSOTf or a reaction it catalyzes involves the following steps:

-

Initial Structure Generation: A starting 3D geometry of the molecule(s) is created.

-

Conformational Search: For flexible molecules, a search for the lowest energy conformer is performed. In the case of TMSOTf, this involves scanning the potential energy surface by rotating around the S-O bond.[3]

-

Geometry Optimization: The molecular geometry is optimized to find a stationary point on the potential energy surface. This is typically done using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).[3]

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

Specific Methods Cited in TMSOTf Studies

The structural data presented in this guide were derived from studies employing the following specific computational methods:[3]

-

Software: Gaussian 03 program package was utilized for the calculations.

-

Methods:

-

Møller-Plesset Perturbation Theory (MP2): A post-Hartree-Fock ab initio method that accounts for electron correlation.

-

Density Functional Theory (DFT): A method that uses the electron density to calculate the energy of the system. The B3LYP hybrid functional is a commonly used variant.

-

-

Basis Sets: The choice of basis set determines the accuracy of the representation of atomic orbitals. The following were used:

-

6-31G(d)

-

6-311++G(d,p)

-

6-311G++(3df,3pd)

-

These combinations of methods and basis sets represent a standard and reliable approach for obtaining accurate geometric and energetic information for organic and organosilicon compounds.

Conclusion

Theoretical studies, primarily leveraging Density Functional Theory and ab initio methods, have provided an invaluable atomic-level understanding of this compound. These computational investigations have successfully rationalized its preferred molecular conformation, quantified its geometric parameters, and elucidated the mechanisms of its key synthetic transformations. The data and workflows presented in this guide underscore the synergy between computational chemistry and experimental organic synthesis. For researchers, this theoretical foundation serves as a powerful tool for predicting reactivity, optimizing reaction conditions, and designing novel synthetic strategies that harness the unique properties of TMSOTf.

References

- 1. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Mukaiyama Aldol Addition [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf [organic-chemistry.org]

An In-depth Technical Guide to the Electronic Properties of Trimethylsilyl Triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), a prominent organosilicon compound, has established itself as an indispensable reagent in modern organic synthesis. Its remarkable versatility stems from a unique electronic structure that renders it a potent silylating agent and a powerful Lewis acid catalyst.[1][2] This dual reactivity allows for its application in a wide array of chemical transformations, from the protection of sensitive functional groups to the promotion of complex carbon-carbon bond-forming reactions.[2][3] This technical guide provides a comprehensive exploration of the core electronic properties of TMSOTf, offering insights into its structure, reactivity, and spectroscopic characteristics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a deeper understanding of this reagent, facilitating its effective and safe utilization in the laboratory.

Molecular Structure and Electronic Profile

The pronounced reactivity of trimethylsilyl triflate is a direct consequence of its molecular architecture, which features a highly polarized silicon-oxygen bond and the exceptional electron-withdrawing nature of the trifluoromethanesulfonate (triflate) group.[4]

Molecular Geometry

Computational studies and gas-phase electron diffraction have elucidated the three-dimensional structure of TMSOTf. The silicon atom adopts a tetrahedral geometry, consistent with sp³ hybridization, with bond angles around the silicon center approximating the ideal 109.5°.[4] The triflate group also exhibits a tetrahedral arrangement around the sulfur atom.[4] A key structural feature is the gauche conformation adopted by the trimethylsilyl group relative to the S-O bond, a preference influenced by hyperconjugative interactions.[5]

Table 1: Selected Bond Lengths and Angles of this compound

| Parameter | Value | Method |

| Si-O Bond Length | ~1.60 Å | Computational[4] |

| S=O Bond Length (average) | ~1.43 Å | Computational[4] |

| C-S Bond Length | ~1.82 Å | Computational[4] |

| Si-C Bond Length | ~1.882 Å | Gas-Phase Electron Diffraction[6] |

| P-Si Bond Length (in a related compound) | ~2.259 Å | Gas-Phase Electron Diffraction[6] |

| Si-C-Si Angle (in a related compound) | ~123.2° | Gas-Phase Electron Diffraction[7] |

Note: Some values are from related trimethylsilyl compounds to provide context for typical bond parameters.

Electronic Structure and Reactivity

The electronic landscape of TMSOTf is characterized by a significant polarization of the Si-O bond, leading to a partial positive charge (δ+) on the silicon atom and a partial negative charge (δ-) on the oxygen atom.[4] This inherent polarity makes the silicon center highly electrophilic and susceptible to nucleophilic attack. The triflate anion is an excellent leaving group due to the extensive delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. This combination of a highly electrophilic silicon center and a superb leaving group underpins the exceptional reactivity of TMSOTf as a silylating agent, estimated to be significantly more reactive than trimethylsilyl chloride.[8]

Furthermore, the potent Lewis acidity of TMSOTf allows it to activate a variety of functional groups, including ketones, aldehydes, and ethers, by coordinating to a lone pair of electrons on a heteroatom.[1] This activation facilitates a range of important synthetic transformations.

Spectroscopic Properties

The electronic environment of TMSOTf gives rise to a distinct spectroscopic signature, which is invaluable for its characterization and for monitoring its reactions.

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra of TMSOTf are complex, with numerous bands corresponding to the various vibrational modes of the molecule. The vibrations of the methyl groups on the silicon atom and the stretching and bending modes of the triflate group are prominent features.

Table 2: Key Vibrational Frequencies of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | C-H stretching (methyl groups) |

| ~1400 | Asymmetric SO₃ stretching |

| ~1250 | Symmetric SO₃ stretching |

| ~1200 | CF₃ stretching |

| ~1030 | Si-O stretching |

| ~850 | Si-C stretching |

| ~760 | S-C stretching |

| ~640 | SO₃ bending |

Note: These are approximate values and can vary slightly based on the phase (gas, liquid) and measurement technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of TMSOTf and its derivatives.

Table 3: NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~0.4 | Singlet |

| ¹³C | Not readily available | - |

| ²⁹Si | ~38-40 | Singlet |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact chemical shift can vary depending on the solvent and concentration.[9][10] The single peak in the ¹H NMR spectrum is characteristic of the nine equivalent protons of the three methyl groups attached to the silicon atom.[11] The ²⁹Si NMR chemical shift falls within the typical range for tetracoordinated silicon compounds.[10]

Key Experimental Protocols

The utility of TMSOTf in organic synthesis is exemplified by its application in numerous high-yield and selective reactions. Detailed below are protocols for two of its most common and important applications.

Synthesis of Silyl (B83357) Enol Ethers

TMSOTf is a highly efficient reagent for the preparation of silyl enol ethers from ketones and aldehydes.[12]

Experimental Protocol: Synthesis of (3,4-dihydronaphthalen-1-yloxy)trimethylsilane

-

Reaction Setup: A solution of α-tetralone (0.5 g, 3.4 mmol) and triethylamine (B128534) (0.95 mL, 6.8 mmol) in dichloromethane (B109758) (14 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of TMSOTf: The solution is cooled to 0 °C using an ice bath, and this compound (0.74 mL, 4.1 mmol) is added dropwise.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or UPLC.

-

Work-up: Upon completion, water (20 mL) is added to the reaction mixture. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (10 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) = 9:1) to yield the desired silyl enol ether.

Mukaiyama Aldol (B89426) Reaction